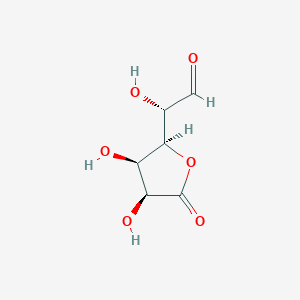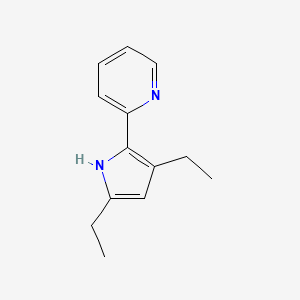![molecular formula C7H7N3O B15203806 Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)
Isoxazolo[5,4-b]pyridine-3-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo[5,4-b]pyridine-3-methanamine is a heterocyclic compound characterized by a fused isoxazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridine derivatives typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the use of 5-amino-3-methylisoxazole as a starting material, which undergoes heterocyclization reactions with 1,3-electrophilic agents . Another approach involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C .
Industrial Production Methods
Industrial production methods for isoxazolo[5,4-b]pyridine derivatives are not extensively documented. the use of scalable and eco-friendly synthetic strategies, such as catalyst-free one-pot reactions, is preferred for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Isoxazolo[5,4-b]pyridine-3-methanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazolo[5,4-b]pyridine derivatives .
Aplicaciones Científicas De Investigación
Isoxazolo[5,4-b]pyridine-3-methanamine has a broad range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antitumor and pesticidal properties.
Mecanismo De Acción
The mechanism of action of isoxazolo[5,4-b]pyridine-3-methanamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been studied as inhibitors of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Isoxazolo[5,4-b]pyridine-3-methanamine can be compared with other similar heterocyclic compounds, such as:
Isoxazolidines: These compounds also contain an isoxazole ring but differ in their ring fusion and substitution patterns.
Indole derivatives: These compounds share some structural similarities but have different biological activities and applications.
This compound stands out due to its unique combination of isoxazole and pyridine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
[1,2]oxazolo[5,4-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2 |
Clave InChI |
HRLYWEQBASMTOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)ON=C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




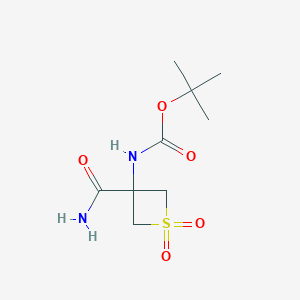
![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
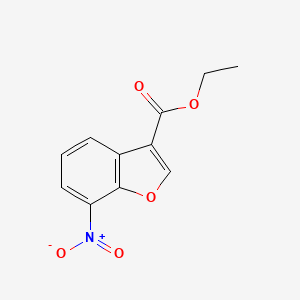
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)

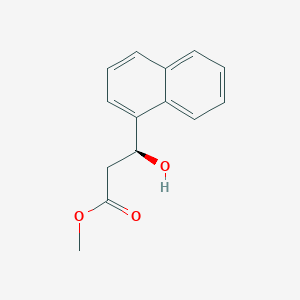

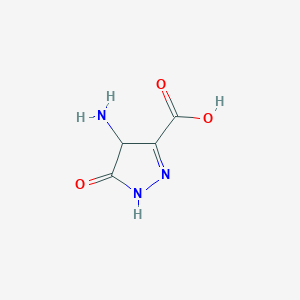
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)

